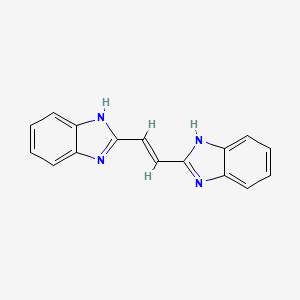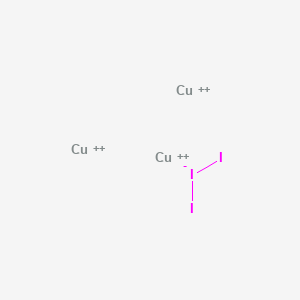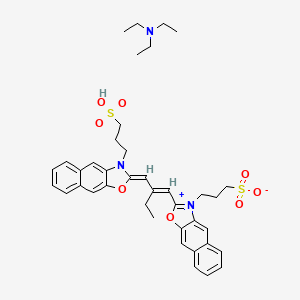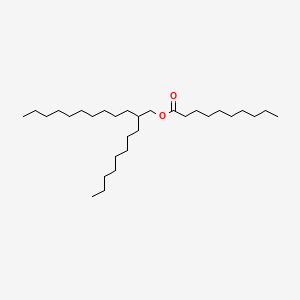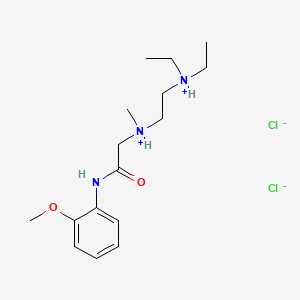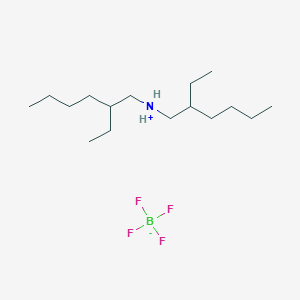
Sodium 10-acetoxy-1-octyldecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 10-acetoxy-1-octyldecyl sulphate: is a chemical compound with the molecular formula C20H39NaO6S and a molar mass of 430.57483 g/mol . It is an anionic surfactant, which means it has surface-active properties and can lower the surface tension of liquids. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 10-acetoxy-1-octyldecyl sulphate typically involves the esterification of 10-hydroxy-1-octyldecanol with acetic anhydride to form 10-acetoxy-1-octyldecanol. This intermediate is then sulfonated using chlorosulfonic acid or sulfur trioxide to produce the corresponding sulfonic acid. Finally, neutralization with sodium hydroxide yields this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 10-acetoxy-1-octyldecyl sulphate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 10-hydroxy-1-octyldecyl sulphate and acetic acid.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 10-hydroxy-1-octyldecyl sulphate and acetic acid.
Oxidation: Various sulfonic acids.
Substitution: Substituted sulfonates.
Applications De Recherche Scientifique
Chemistry: Sodium 10-acetoxy-1-octyldecyl sulphate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other complex molecules .
Biology: In biological research, this compound is used to disrupt cell membranes, aiding in the extraction of cellular components. It is also used in the formulation of buffers and reagents for molecular biology experiments .
Medicine: this compound is investigated for its potential use in drug delivery systems due to its surfactant properties, which can enhance the solubility and bioavailability of hydrophobic drugs .
Industry: In industrial applications, this compound is used in detergents, emulsifiers, and dispersants. It is also employed in the formulation of personal care products such as shampoos and body washes .
Mécanisme D'action
The mechanism of action of sodium 10-acetoxy-1-octyldecyl sulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. In biological systems, it disrupts cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis . This property is exploited in various applications, from molecular biology to drug delivery.
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another anionic surfactant widely used in laboratory and industrial applications.
Sodium tetradecyl sulfate: Used as a sclerosing agent in medical applications.
Sodium lauryl ether sulfate (SLES): Commonly used in personal care products.
Comparison: Sodium 10-acetoxy-1-octyldecyl sulphate is unique due to its specific ester group, which imparts different solubility and reactivity characteristics compared to other surfactants like sodium dodecyl sulfate and sodium lauryl ether sulfate. Its ability to undergo hydrolysis and oxidation reactions makes it versatile for various applications .
Propriétés
Numéro CAS |
65150-90-5 |
|---|---|
Formule moléculaire |
C20H39NaO6S |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
sodium;18-acetyloxyoctadecan-9-yl sulfate |
InChI |
InChI=1S/C20H40O6S.Na/c1-3-4-5-6-10-13-16-20(26-27(22,23)24)17-14-11-8-7-9-12-15-18-25-19(2)21;/h20H,3-18H2,1-2H3,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
WHMNEHNTCGNPEU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC(CCCCCCCCCOC(=O)C)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



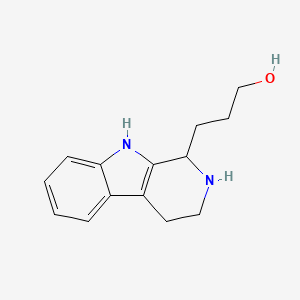
![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)


